molecular formula C21H22N2O3 B1529554 benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate CAS No. 1330763-54-6

benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

Cat. No. B1529554
M. Wt: 350.4 g/mol
InChI Key: JABLLZLPDTVNMP-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

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Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties include reactivity and stability.


Scientific Research Applications

Chemoselectivities in Catalysis

Chemoselective hydrative carbocyclizations of oxo-alkyne-nitrile functionalities have been explored to produce nitrogen-containing heterocycles. One study demonstrated the use of platinum catalysis to convert oxoalkynyl nitrile substrates into distinct heterocyclic structures, indicating the compound's relevance in creating spiro alcohols and diones through specific reaction conditions and further transformations (Mukherjee & Liu, 2011).

Synthetic Pathways and Derivatives

Another area of research involves the acylation reactions of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones, which led to the formation of unexpected products, shedding light on the complex chemical behavior of these compounds and their derivatives (Yamato, Horiuchi, & Takeuchi, 1980). This highlights the potential for discovering novel chemical entities through reactive intermediates.

Innovative Spirocyclization Techniques

Recent studies have introduced new spirocyclization techniques, such as the synthesis of spiro[benzo[d][1,3]oxazine-4,4'-isoquinoline]s via a [4+1+1] annulation process, utilizing diazo homophthalimides and oxygen. This method showcases the structural and pharmaceutical potential of the synthesized spiro compounds, with an emphasis on sustainable reaction mediums and functional group tolerance (Zhou, Song, Zhang, & Fan, 2022).

Spiroheterocyclic Synthesis

The synthesis of spiroheterocyclic tetrahydroisoquinoline-1-ones and their structural similarity in both aqueous solutions and solid states have been studied, demonstrating the importance of these compounds in understanding molecular conformations and potential biological activities (Stoyanova, Angelova, Petrov, Nikolova, & Shivachev, 2010).

Multicomponent Reaction Applications

Multicomponent reactions involving isoquinolines, acetylenedicarboxylates, and ketolactones have led to the formation of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This reaction exemplifies the ester carbonyl group's participation in 1,4-dipolar cycloaddition reactions, indicating a novel pathway for constructing complex spiro compounds (Esmaeili & Nazer, 2009).

Safety And Hazards

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Future Directions

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Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. If you have a specific compound in mind, it may be best to look up these categories in a chemical database or scientific literature.


properties

IUPAC Name

benzyl 1-oxospiro[2,3-dihydroisoquinoline-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-19-17-8-4-5-9-18(17)21(15-22-19)10-12-23(13-11-21)20(25)26-14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABLLZLPDTVNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115145
Record name Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

CAS RN

1330763-54-6
Record name Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330763-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[isoquinoline-4(1H),4′-piperidine]-1′-carboxylic acid, 2,3-dihydro-1-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 2
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 3
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 4
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 5
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate
Reactant of Route 6
benzyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate

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